Fmoc-3,4-Dimethyl-D-Phenylalanine
Description
Evolution of Non-Canonical Amino Acid Incorporation in Peptide Research
The foundation of life's proteins is built upon a set of 20 canonical amino acids. nih.govacs.org However, the field of peptide science has expanded far beyond these fundamental building blocks. The incorporation of non-canonical amino acids (ncAAs), which are not among the 20 genetically coded amino acids, has become a cornerstone of modern peptide and protein research. nih.govacs.orgresearchgate.net This evolution was driven by the need to overcome the limitations of natural peptides, such as their susceptibility to degradation in the body. nih.govnih.gov
Initially, peptide research focused on mimicking natural peptide structures. However, it was soon discovered that introducing ncAAs could dramatically improve a peptide's therapeutic potential. nih.govnih.gov These synthetic amino acids can introduce a vast range of chemical and physical properties not found in their canonical counterparts, leading to peptides with enhanced stability, novel biological activities, and improved pharmacokinetic profiles. nih.govresearchgate.netnih.gov The inspiration for using ncAAs often comes from nature itself, particularly from non-ribosomal peptides (NRPs) and ribosomally synthesized and post-translationally modified peptides (RiPPs), which often contain unique amino acid architectures. nih.gov
Stereochemical Considerations: The Role of D-Amino Acids in Advanced Peptide Design
Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the function of biological molecules. While most naturally occurring amino acids are in the L-configuration, the incorporation of their mirror images, D-amino acids, has become a key strategy in advanced peptide design. lifetein.compsu.edu Peptides containing D-amino acids are significantly more resistant to degradation by proteases, the enzymes that break down proteins and peptides in the body. lifetein.comptfarm.plrsc.org This increased stability leads to a longer half-life and improved bioavailability, making D-amino acid-containing peptides more effective as therapeutic agents. lifetein.comptfarm.pl
The introduction of a D-amino acid can also induce specific conformational changes in the peptide's secondary structure, influencing its folding and biological activity. psu.edursc.org By strategically replacing L-amino acids with their D-enantiomers, scientists can fine-tune the peptide's shape to enhance its binding affinity to a specific target or to create entirely new biological functions. lifetein.compsu.edu This approach has been successfully used to develop potent antimicrobial peptides, enzyme inhibitors, and other therapeutic agents. lifetein.comptfarm.pl
Rationale for Aromatic Side Chain Modifications: The Case of Alkyl-Substituted Phenylalanine Derivatives
The aromatic side chains of amino acids like phenylalanine are crucial for a protein's structure and function, often participating in hydrophobic and π-π stacking interactions. rsc.orgbiorxiv.org Modifying these aromatic rings provides a powerful method to probe and modulate these interactions. The addition of alkyl groups, such as the two methyl groups in 3,4-Dimethyl-D-Phenylalanine, is a specific type of modification that can significantly impact a peptide's properties.
These alkyl substitutions can enhance the hydrophobicity of the amino acid side chain, which can lead to improved transport of the resulting peptide across cellular membranes. ptfarm.pl Furthermore, the steric bulk of the methyl groups can influence the rotational dynamics of the aromatic ring, providing a way to control the peptide's conformation and stability. rsc.org Research has shown that even minimal atomic substitutions on the phenyl ring of phenylalanine derivatives can dramatically affect their self-assembly properties and the characteristics of resulting materials like hydrogels. researchgate.net The systematic placement of methyl groups on the phenylalanine ring allows for a precise exploration of the hydrophobic core dynamics within a protein or peptide structure. rsc.org
Overview of the Fmoc-Protection Strategy in Synthetic Organic Chemistry and Peptide Synthesis
The synthesis of peptides is a stepwise process that requires the precise formation of amide bonds between amino acids. altabioscience.com To prevent unwanted side reactions and ensure that the amino acids link in the correct sequence, a protection strategy is essential. altabioscience.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). altabioscience.comamericanpeptidesociety.orgnumberanalytics.com
The Fmoc group is attached to the alpha-amino group of an amino acid, effectively blocking it from reacting while the carboxyl group of that amino acid is coupled to the amino group of the next one in the sequence. altabioscience.com The key advantage of the Fmoc strategy is that the protecting group is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org This is in contrast to the older Boc (tert-butyloxycarbonyl) strategy, which requires harsh acidic conditions for deprotection. americanpeptidesociety.org The mildness of the Fmoc deprotection process minimizes side reactions and is compatible with a wide range of sensitive and modified amino acids, making it the preferred method for synthesizing long and complex peptides. americanpeptidesociety.orgnih.gov The Fmoc group's strong UV absorbance also allows for real-time monitoring of the synthesis success. nih.gov
Data Tables
Table 1: Properties of Fmoc-3,4-Dimethyl-D-Phenylalanine and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemistry |
| This compound | Not available | C26H25NO4 | 415.49 | D |
| Fmoc-3,4-dimethyl-L-phenylalanine | 1217620-19-3 | C26H25NO4 | 415.49 | L |
| Fmoc-3,4-dimethoxy-D-phenylalanine | 218457-81-9 | C26H25NO6 | 447.5 | D |
| Fmoc-D-Phe(3,4-diCl)-OH | 177966-58-4 | C24H19Cl2NO4 | 468.32 | D |
| Fmoc-3-chloro-D-phenylalanine | 177966-56-2 | C24H20ClNO4 | 421.87 | D |
Note: Data for this compound is inferred from its L-isomer due to a lack of a specific public CAS number.
Table 2: Comparison of Peptide Synthesis Protection Strategies
| Strategy | Protecting Group | Deprotection Condition | Key Advantages | Common Applications |
| Fmoc | 9-fluorenylmethoxycarbonyl | Mild base (e.g., Piperidine) | Mild conditions, compatibility with sensitive amino acids, easy automation, UV monitoring. americanpeptidesociety.orgnih.gov | Synthesis of long/complex peptides, peptides with post-translational modifications. americanpeptidesociety.orgnih.gov |
| Boc | tert-butyloxycarbonyl | Strong acid (e.g., TFA) | Historically significant, can be advantageous for short or difficult sequences. americanpeptidesociety.org | Synthesis of short peptides, specific research applications. americanpeptidesociety.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(3,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(13-17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHIEEWTOGXGNA-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Fmoc 3,4 Dimethyl D Phenylalanine and Its Precursors
Stereoselective Synthesis of 3,4-Dimethyl-D-Phenylalanine Scaffolds
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a direct route to the desired D-enantiomer, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. One powerful method is the asymmetric hydrogenation of a prochiral enamide precursor. acs.org For instance, a suitably substituted dehydrophenylalanine derivative can be hydrogenated using a chiral rhodium catalyst, such as those containing DuPhos ligands, to yield the D-amino acid with high enantiomeric excess. acs.org
Another approach involves the use of chiral nickel(II) complexes to guide the stereoselective alkylation of a glycine (B1666218) equivalent. This method has proven effective for the synthesis of various fluorinated and branched-chain amino acids and can be adapted for the synthesis of dimethyl-substituted phenylalanine analogs. beilstein-journals.org The general strategy involves the formation of a chiral Ni(II) complex of a Schiff base derived from glycine, which is then alkylated with a suitable benzyl (B1604629) halide. Subsequent hydrolysis and protection yield the desired D-amino acid. beilstein-journals.org
Chemoenzymatic and Biocatalytic Routes for Stereocenter Formation
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for establishing the stereocenter of D-amino acids. acs.org Engineered enzymes, such as D-amino acid dehydrogenases (DAADHs) and D-amino acid transaminases (DATA), are particularly valuable for the asymmetric synthesis of D-phenylalanine derivatives. acs.orgpolimi.itresearchgate.net These enzymes can convert a prochiral keto acid precursor, such as 3,4-dimethylphenylpyruvic acid, into the corresponding D-amino acid with excellent enantioselectivity. polimi.itresearchgate.net
Biocatalytic cascades have also been developed to produce D-phenylalanine derivatives from racemic mixtures or L-amino acids through stereoinversion or deracemization processes. polimi.it These systems can couple an L-amino acid deaminase with an engineered D-amino acid aminotransferase, enabling the efficient conversion of the more accessible L- or racemic starting materials into the desired D-enantiomer with high enantiomeric excess. polimi.it The use of whole-cell biocatalysts often simplifies the process by eliminating the need for cofactor regeneration systems. polimi.it
Mushroom tyrosinase is another enzyme that has been utilized in the chemoenzymatic synthesis of modified phenylalanine derivatives, specifically for the hydroxylation of tyrosine residues to form 3,4-dihydroxyphenylalanine (DOPA). nih.gov While not directly producing the dimethyl derivative, this highlights the potential of enzymes to modify the aromatic ring of phenylalanine.
Enantiomeric Resolution Techniques
When a racemic mixture of 3,4-dimethyl-phenylalanine is synthesized, enantiomeric resolution becomes necessary to isolate the desired D-isomer. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, such as an optically pure acid or base. These diastereomers, having different physical properties, can then be separated by fractional crystallization. google.com
Chromatographic methods are also widely employed for enantiomeric separation. Chiral ligand-exchange chromatography, for example, can be used to resolve enantiomers of underivatized α-amino acids. scielo.brnih.gov This technique often utilizes a chiral ligand, such as N,N-dimethyl-L-phenylalanine or L-proline, and a metal ion like copper(II) in the mobile phase to form transient diastereomeric complexes that interact differently with the stationary phase, allowing for their separation. scielo.brnih.gov Gas chromatography on a chiral stationary phase, such as a Chirasil-L-Val capillary column, can also be used to determine the chirality of N-methylphenylalanine enantiomers after appropriate derivatization. researchgate.net
Enzymatic kinetic resolution is another powerful technique. For example, the protease Alcalase can be used for the dynamic kinetic resolution (DKR) of racemic phenylalanine esters. acs.org In this process, the enzyme selectively hydrolyzes one enantiomer (e.g., the L-ester) to the corresponding acid, while the unreacted D-ester can be separated. The addition of a racemizing agent allows for the in-situ conversion of the remaining L-ester to the racemate, theoretically enabling a 100% yield of the desired D-enantiomer. acs.org
Optimized Fmoc-Protection and Deprotection Strategies
The introduction and removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group are fundamental steps in the use of Fmoc-3,4-dimethyl-D-phenylalanine in solid-phase peptide synthesis (SPPS).
The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. beilstein-journals.org For complex syntheses, the Fmoc group is often used in conjunction with other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group, to achieve orthogonal protection of different functional groups. numberanalytics.com
Fmoc deprotection is conventionally achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). acs.orgacs.org However, this can lead to side reactions, most notably the formation of diketopiperazines (DKP), especially when the C-terminal sequence is prone to this cyclization. acs.orgacs.org To suppress DKP formation, alternative Fmoc-removal strategies have been developed. One such strategy involves using a cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP). acs.org This method has been shown to significantly reduce DKP formation while enhancing the kinetics of Fmoc removal. acs.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can also be used to minimize side reactions during deprotection. numberanalytics.com
For certain sensitive peptides, an alternative Fmoc-deprotection strategy involving Pd-catalyzed hydrogenation under mildly acidic conditions has been developed. This method can be advantageous when acid-labile groups like Boc need to be preserved. researchgate.net
Synthesis of Aromatic-Substituted Phenylalanine Analogs for Structure-Activity Relationship Studies in Peptides
The synthesis of phenylalanine analogs with various substituents on the aromatic ring is crucial for probing structure-activity relationships (SAR) in peptides. nih.govnih.govumich.edu These analogs allow researchers to systematically investigate the effects of sterics, electronics, and hydrophobicity on peptide conformation and biological activity.
The introduction of substituents at the meta position of the phenyl ring has been shown to influence the affinity of amino acids for transporters like the Large-neutral Amino Acid Transporter 1 (LAT-1). nih.govnih.gov Synthetic strategies to access these analogs often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings. nih.govacs.org For example, protected iodo- or bromo-phenylalanine derivatives can be coupled with a variety of boronic acids or organozinc reagents to introduce alkyl, aryl, or other functional groups onto the aromatic ring. nih.govacs.org Microwave irradiation can significantly accelerate these coupling reactions. acs.org
The synthesis of biaryl phenylalanine derivatives, where a second aryl ring is attached to the phenylalanine scaffold, has been achieved through Suzuki coupling of N-protected 4-borono-phenylalanine esters with aryl halides. acs.org These biaryl amino acids are important components of certain α4 integrin antagonists. acs.org
Scale-Up Considerations for Research and Development
Transitioning the synthesis of this compound from a laboratory scale to a larger, research and development or even manufacturing scale presents several challenges. A key consideration is the development of a robust and scalable synthetic route. For instance, a seven-step route based on the asymmetric hydrogenation of an N-acetyl dehydroamino-acid was successfully scaled up to produce 150 kg of a related N-Boc-D-phenylalanine intermediate. acs.orgresearchgate.net
The choice of reagents and purification methods is also critical for scale-up. Processes that avoid chromatography are highly desirable. For example, judicious selection of protecting groups can lead to intermediates that are easily purified by crystallization. acs.org The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can also significantly improve efficiency and reduce waste on a larger scale. acs.org
For enzymatic processes, the stability, activity, and reusability of the biocatalyst are important factors for scalability. The use of immobilized enzymes or whole-cell systems can facilitate catalyst recovery and reuse, making the process more cost-effective. acs.org Furthermore, optimizing reaction conditions such as substrate loading is crucial. For example, conducting enzymatic resolutions in miniemulsion systems can allow for high substrate loading (e.g., 50% w/v), which is advantageous for large-scale production. acs.org
Below is a table summarizing some of the key synthetic strategies and their considerations:
| Synthetic Step | Method | Key Features | Scale-Up Considerations | References |
| Stereocenter Formation | Asymmetric Hydrogenation | High enantioselectivity using chiral catalysts. | Catalyst cost and removal. | acs.org |
| Chemoenzymatic Synthesis | High selectivity, mild conditions. | Enzyme stability and cost, substrate loading. | acs.orgpolimi.itresearchgate.net | |
| Enantiomeric Resolution | Applicable to racemic mixtures. | Efficiency of separation, recycling of resolving agent. | google.comscielo.bracs.org | |
| Fmoc-Protection | Reaction with Fmoc-OSu/Cl | Standard, well-established procedure. | Cost of Fmoc reagent. | beilstein-journals.org |
| Fmoc-Deprotection | Piperidine/DMF | Conventional method. | Potential for DKP formation. | acs.orgacs.org |
| DBU/Piperazine/NMP | Suppresses DKP formation, faster kinetics. | Reagent cost and handling. | acs.org | |
| Aromatic Substitution | Suzuki/Negishi Coupling | Versatile for introducing various substituents. | Catalyst cost, removal of metal impurities. | nih.govacs.org |
Integration and Reactivity in Solid Phase Peptide Synthesis Spps
Coupling Efficiency and Kinetics of Fmoc-3,4-Dimethyl-D-Phenylalanine
The successful incorporation of this compound into a growing peptide chain is heavily dependent on overcoming the steric hindrance imposed by the two methyl groups on the phenyl ring. This steric bulk can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, leading to slower reaction rates and potentially incomplete coupling reactions. acs.orgresearchgate.net
Research on other sterically hindered amino acids has shown that the choice of coupling reagent is critical to achieving high coupling yields. researchgate.netnih.gov For this compound, strong activating reagents such as uronium or phosphonium (B103445) salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), are generally preferred over carbodiimides like DIC (N,N'-diisopropylcarbodiimide) alone. nih.gov The addition of a base, such as DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine), is necessary to facilitate the reaction. luxembourg-bio.com
The kinetics of the coupling reaction are influenced by several factors, including the solvent, temperature, and the nature of the preceding amino acid residue on the solid support. Solvents like DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) are standard choices, but for particularly difficult couplings involving hydrophobic residues, solvent mixtures or alternative "green" solvents are being explored to improve solvation and reaction rates. rsc.orgfrontiersin.org Microwave-assisted SPPS can also be employed to accelerate the coupling of sterically hindered residues, though careful optimization is required to prevent side reactions. nih.gov
Table 1: Illustrative Coupling Conditions for this compound
| Coupling Reagent | Additive | Base | Solvent | Temperature | Typical Reaction Time |
|---|---|---|---|---|---|
| HATU | HOAt | DIPEA | DMF | Room Temp | 2-4 hours |
| HBTU | HOBt | NMM | NMP | Room Temp | 2-4 hours |
| PyBOP | None | DIPEA | DMF/DCM | Room Temp | 3-6 hours |
| DIC | Oxyma | Collidine | NMP | 50°C (Microwave) | 15-30 min |
This table presents illustrative data based on general principles for sterically hindered amino acids and does not represent experimentally verified results for this specific compound.
Minimization of Racemization During Peptide Bond Formation
A significant challenge in the incorporation of any amino acid during SPPS is the potential for racemization, the loss of stereochemical integrity at the α-carbon. For D-amino acids like this compound, this would lead to the undesired formation of the L-diastereomer. The risk of racemization is particularly pronounced for aryl-containing amino acids, as the aromatic ring can stabilize the enolate intermediate formed under basic conditions during the activation and coupling steps. mdpi.comresearchgate.net
The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. The choice of coupling reagent and base can significantly influence the rate of racemization. mdpi.com Studies on phenylglycine, another racemization-prone amino acid, have shown that using less basic, sterically hindered bases like collidine or 2,4,6-trimethylpyridine (B116444) (TMP) in place of DIPEA can reduce epimerization. luxembourg-bio.com Furthermore, certain coupling reagents, such as COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), have been shown to be superior in suppressing racemization for challenging residues. luxembourg-bio.com
To minimize racemization of this compound, the following strategies are recommended:
Use of hindered bases: Employing bases like collidine or TMP.
Optimized coupling reagents: Utilizing reagents known for low racemization potential, such as COMU or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). luxembourg-bio.comresearchgate.net
Controlled pre-activation times: Minimizing the time the amino acid spends in its activated state before coupling.
Lower reaction temperatures: Performing couplings at room temperature or below, unless microwave heating is carefully optimized. nih.gov
Compatibility with Diverse Resins and Linkers in SPPS Protocols
This compound is generally compatible with a variety of solid supports and linkers commonly used in Fmoc-based SPPS. The choice of resin is often dictated by the desired C-terminal functionality of the final peptide (e.g., acid or amide).
Polystyrene-based resins: Standard polystyrene (PS) resins, such as Wang and Rink Amide resins, are widely used. Wang resin is employed for the synthesis of C-terminal carboxylic acids, while Rink Amide resin is used to generate C-terminal amides. biorxiv.org The hydrophobic nature of this compound is generally compatible with the hydrophobicity of the PS matrix.
PEG-grafted resins: For longer or more complex peptides, polyethylene (B3416737) glycol (PEG)-grafted resins (e.g., TentaGel, NovaSyn TGT) can offer improved swelling properties in a wider range of solvents and may help to mitigate aggregation issues associated with hydrophobic sequences. nih.gov
Highly acid-labile resins: For the synthesis of protected peptide fragments, highly acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin are ideal. These allow for the cleavage of the peptide from the resin while keeping acid-labile side-chain protecting groups intact. frontiersin.org
The loading of the first amino acid onto the resin is a critical step. For Wang resin, this is typically achieved via esterification, which can be challenging and prone to racemization. biorxiv.org The use of pre-loaded resins, where the first amino acid is already attached, is often a preferred and more efficient approach.
Table 2: Resin and Linker Compatibility for this compound
| Resin Type | Linker Type | C-Terminal Functionality | Cleavage Condition | Compatibility Notes |
|---|---|---|---|---|
| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Standard choice, potential for aggregation in long sequences. |
| Rink Amide Resin | Benzhydrylamine | Amide | Strong Acid (e.g., 95% TFA) | Suitable for C-terminal amides. |
| 2-Chlorotrityl Chloride Resin | Trityl | Protected Carboxylic Acid | Mild Acid (e.g., 1% TFA in DCM) | Ideal for segment condensation strategies. |
| TentaGel S RAM | Rink Amide on PEG-PS | Amide | Strong Acid (e.g., 95% TFA) | Improved solvation, may reduce aggregation. |
This table provides a general guide to resin compatibility based on standard SPPS practices.
Segment Condensation and Macrocyclization Methodologies Employing the Compound
The steric bulk and hydrophobicity of 3,4-Dimethyl-D-Phenylalanine can be strategically employed in advanced peptide synthesis methodologies like segment condensation and macrocyclization.
Segment Condensation: For the synthesis of very long peptides or small proteins, a convergent approach involving the coupling of pre-synthesized, protected peptide fragments can be more efficient than a linear stepwise synthesis. The synthesis of a protected peptide fragment containing 3,4-Dimethyl-D-Phenylalanine would typically be performed on a hyper-acid-sensitive resin like 2-chlorotrityl chloride resin. lsu.edu The resulting protected fragment can then be coupled to another fragment in solution or on a solid support. The presence of a D-amino acid like 3,4-Dimethyl-D-Phenylalanine at the C-terminus of a fragment can help to reduce racemization during the segment coupling step.
Macrocyclization: Macrocyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. altabioscience.com The incorporation of 3,4-Dimethyl-D-Phenylalanine can serve multiple purposes in macrocyclization:
Inducing Turns: The D-configuration of the amino acid can act as a turn-inducing element, pre-organizing the linear peptide into a conformation that is favorable for ring closure. altabioscience.comnih.gov This can increase the efficiency of the cyclization reaction and reduce the formation of intermolecular side products.
Conformational Constraint: The sterically demanding dimethylphenyl side chain can impart significant conformational rigidity to the cyclic peptide, which can be beneficial for locking the peptide into a bioactive conformation. researchgate.netmdpi.com
Cyclization can be performed on-resin or in solution, and the choice of cyclization site is critical to avoid sterically hindered coupling points. altabioscience.com
Challenges in the Synthesis of "Difficult Sequences" Incorporating this compound
"Difficult sequences" in SPPS are often characterized by a high content of hydrophobic and/or β-branched amino acids, which can lead to poor solvation and inter-chain aggregation on the solid support. nih.govresearchgate.net The incorporation of this compound, with its inherent hydrophobicity and steric bulk, can contribute to or exacerbate these issues.
Aggregation: As the peptide chain elongates, sequences containing multiple hydrophobic residues like 3,4-Dimethyl-D-Phenylalanine can collapse and form secondary structures (e.g., β-sheets) that are inaccessible to solvents and reagents. rsc.orgnih.govmdpi.com This leads to incomplete Fmoc deprotection and coupling steps, resulting in deletion sequences and a low yield of the target peptide.
Strategies to overcome aggregation include:
Chaotropic salts: Adding salts like LiCl to the reaction mixture to disrupt hydrogen bonding.
Elevated temperatures: Using heat or microwave irradiation to break up aggregates. nih.gov
Specialized solvents: Employing solvents like NMP or solvent mixtures (e.g., DMF/DMSO) to improve solvation. frontiersin.org
Pseudoproline dipeptides: Incorporating dipeptides that introduce a "kink" in the peptide backbone, disrupting the formation of stable secondary structures. researchgate.net
Steric Hindrance: The repeated incorporation of sterically hindered residues can lead to progressively slower and less efficient coupling reactions. To address this, extended coupling times, double couplings (repeating the coupling step), and the use of highly efficient coupling reagents are often necessary. acs.orggyrosproteintechnologies.com Careful monitoring of each coupling step using methods like the Kaiser test is crucial to ensure the complete reaction before proceeding to the next cycle.
Conformational and Structural Impact Within Peptide Architectures
Influence on Local and Global Peptide Secondary Structures
The substitution of canonical amino acids with Fmoc-3,4-Dimethyl-D-Phenylalanine can profoundly alter the local and global secondary structures of peptides, such as α-helices and β-sheets. The D-amino acid configuration inherently disrupts or alters the chirality of helical structures and is a key component in promoting specific turn motifs. frontiersin.org
Helical Propensity and Stabilization Effects
The incorporation of D-amino acids, including 3,4-Dimethyl-D-Phenylalanine, generally destabilizes the formation of standard right-handed α-helices. frontiersin.org The chirality of a D-amino acid is incompatible with the right-handed helical twist favored by L-amino acids. This disruption can induce kinks or breaks in helical segments. frontiersin.org However, the steric bulk provided by the dimethylphenyl group can, in some contexts, contribute to the stabilization of other helical forms, such as 3(10)-helices or even left-handed helices, although the latter is less common. The stability of any helical structure is a balance between the intrinsic helical propensity of the amino acid residues and the hydrophobic interactions of their side chains. nih.gov The increased hydrophobicity of the 3,4-dimethylphenyl group compared to a standard phenyl group can enhance interactions within a hydrophobic core or with a membrane environment, which may partially offset the destabilizing effect of the D-configuration on certain helical folds. frontiersin.org
| Structural Feature | Impact of 3,4-Dimethyl-D-Phenylalanine Incorporation | Underlying Reason |
|---|---|---|
| Right-Handed α-Helix | Destabilizing / Disruptive | Incompatible D-amino acid chirality introduces kinks. frontiersin.org |
| 3(10)-Helix / Other Helices | Potentially Stabilizing | Steric constraints and hydrophobicity can favor tighter helical turns. nih.gov |
| Peptide Stability | Can be increased | Increased hydrophobicity and steric bulk can enhance packing and resistance to proteolysis. frontiersin.org |
Modulation of Peptide Tertiary Structure and Folding Pathways
The increased hydrophobicity and defined steric profile of the 3,4-dimethylphenyl moiety can also mediate crucial long-range interactions within the folded peptide. These non-covalent interactions, such as hydrophobic and π-π stacking interactions, are fundamental to the stability of the final tertiary structure. acs.org Altering these interactions through side-chain modification can thus modulate the entire folding landscape, potentially favoring one conformational state over others.
Steric and Electronic Contributions of the 3,4-Dimethyl-D-Phenylalanine Moiety to Peptide Conformational Preferences
The conformational impact of the 3,4-dimethyl-D-phenylalanine residue is a direct result of its unique steric and electronic properties.
Steric Effects: The two methyl groups add significant steric bulk to the phenyl ring compared to unsubstituted phenylalanine. This bulk restricts the rotational freedom (χ angles) of the side chain, forcing it to adopt a more limited set of conformations. This steric hindrance can influence the local backbone conformation (φ and ψ angles) of the peptide to avoid clashes, thereby guiding the secondary structure. nih.gov For instance, the steric pressure can enhance the propensity for turn formation and can influence the packing of side chains within the core of a folded peptide. acs.org
Electronic Effects: The methyl groups are weakly electron-donating. This increases the electron density of the aromatic ring, which can enhance cation-π and π-π stacking interactions. beilstein-journals.org Cation-π interactions, where the electron-rich phenyl ring interacts favorably with a nearby cationic side chain (e.g., Lysine or Arginine), can be a powerful force in stabilizing tertiary folds. Enhanced π-π stacking can also lead to more stable and ordered peptide assemblies. frontiersin.org
| Property | Contribution of the 3,4-Dimethylphenyl Moiety | Conformational Consequence |
|---|---|---|
| Steric Hindrance | Increased bulk from two methyl groups. | Restricts side-chain rotational freedom (χ angles); influences local backbone angles (φ, ψ) to avoid clashes. nih.govacs.org |
| Electronic Nature | Electron-donating methyl groups increase electron density of the phenyl ring. | Enhances cation-π and π-π stacking interactions, potentially stabilizing tertiary folds. beilstein-journals.org |
| Hydrophobicity | Increased due to the addition of two methyl groups. | Promotes burial of the side chain in hydrophobic cores or membrane environments. frontiersin.org |
Computational Predictions of Conformational Landscapes
Computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, are invaluable tools for predicting the conformational preferences of peptides containing modified amino acids like 3,4-dimethyl-D-phenylalanine. biomolther.orgnih.gov These simulations can explore the potential energy surface of a peptide, identifying low-energy, stable conformations and the transitions between them. nih.gov
For a peptide containing 3,4-dimethyl-D-phenylalanine, computational analysis can:
Map Dihedral Angle Preferences: Predict the most likely φ, ψ, and χ angles, revealing the inherent conformational bias imposed by the residue. nih.gov
Simulate Folding Pathways: Model how the introduction of this residue guides the peptide folding process toward a specific tertiary structure.
Studies on similar systems, such as peptides with other constrained phenylalanine analogues, have successfully used these computational approaches to rationalize experimentally observed structures and activities. nih.govtandfonline.com Such analyses provide a detailed, atom-level understanding of how the specific features of the 3,4-dimethylphenyl group direct the peptide's structural organization. biomolther.org
Advanced Spectroscopic and Analytical Characterization of Fmoc 3,4 Dimethyl D Phenylalanine Containing Peptides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamic properties of peptides in solution. mdpi.com For peptides containing Fmoc-3,4-Dimethyl-D-Phenylalanine, NMR provides detailed atomic-level information.
Research Findings: One-dimensional (1D) ¹H-NMR spectra offer a preliminary assessment of peptide purity and folding. The spectrum of a peptide incorporating this compound would exhibit characteristic signals: the aromatic protons of the fluorenyl group typically appear between 7.3 and 7.9 ppm, while the protons of the 3,4-dimethylphenyl ring would produce distinct signals in the aromatic region (around 7.0-7.2 ppm) and a prominent singlet or closely spaced singlets for the two methyl groups in the aliphatic region (around 2.2-2.3 ppm). nsf.gov
Two-dimensional (2D) NMR techniques, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for complete resonance assignment and conformational analysis. researchgate.netcopernicus.org
TOCSY experiments establish through-bond correlations, allowing for the assignment of all protons within a specific amino acid residue.
NOESY experiments identify through-space proximities between protons that are less than 5 Å apart. chinesechemsoc.org These are critical for determining the peptide's secondary structure and the orientation of the 3,4-dimethylphenyl side chain relative to the peptide backbone and other residues. nih.govacs.org The observation of specific NOEs between the dimethylphenyl protons and backbone amide protons can reveal conformational preferences imposed by this bulky, unnatural residue. nih.gov
Furthermore, NMR can probe the dynamics of the peptide. Temperature coefficient studies (ΔδHN/ΔT) can identify amide protons involved in stable intramolecular hydrogen bonds, which are characteristic of folded structures. mdpi.com The presence of the bulky dimethylphenyl group may stabilize specific conformations, which can be monitored through these experiments.
Table 1: Representative ¹H NMR Chemical Shifts for a Peptide Containing this compound
| Proton Type | Representative Chemical Shift (ppm) | Multiplicity | Notes |
| Fmoc Aromatic Protons | 7.88 - 7.32 | Multiplets | Signals from the four aromatic rings of the fluorenyl group. |
| Fmoc CH & CH₂ | 4.25 - 4.15 | Multiplets | Aliphatic protons of the fluorenylmethoxycarbonyl group. |
| 3,4-Dimethylphenyl Aromatic | 7.20 - 7.05 | Multiplets | Protons on the substituted phenyl ring of the side chain. |
| 3,4-Dimethylphenyl CH₃ | ~2.27 | Singlet | Protons of the two methyl groups on the phenyl ring. |
| D-Phe α-CH | 4.50 - 4.80 | Multiplet | Alpha-proton of the 3,4-Dimethyl-D-Phenylalanine residue. |
| D-Phe β-CH₂ | 3.10 - 2.90 | Multiplets | Beta-protons of the 3,4-Dimethyl-D-Phenylalanine residue. |
| Backbone Amide NH | 8.50 - 7.50 | Doublets | Varies depending on hydrogen bonding and local environment. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution. mdpi.com
Research Findings: The analysis of peptides containing this compound by CD spectroscopy is complicated by the presence of the Fmoc group. The fluorenyl moiety is a strong chromophore with intense electronic transitions in the far-UV region (190-250 nm), which can overlap with the characteristic peptide backbone signals. researchgate.netacs.org This can make the standard interpretation of secondary structure challenging.
Despite this, CD spectroscopy remains valuable. A CD spectrum showing a minimum around 220 nm is often indicative of β-sheet content, a feature that has been observed in self-assembling Fmoc-peptide systems. researchgate.net The bulky and hydrophobic 3,4-dimethylphenyl side chain, combined with the D-configuration, is expected to impose significant conformational constraints on the peptide backbone. Changes in the CD spectrum upon peptide self-assembly, ligand binding, or variations in solvent conditions can provide qualitative insights into conformational changes, even if a precise quantitative analysis of secondary structure is hindered by the Fmoc group. nih.govnih.gov For instance, an increase in the ellipticity at specific wavelengths might signal an ordering of the peptide into a more defined structure. mdpi.com
High-Resolution Mass Spectrometry for Sequence Verification and Purity Validation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone of synthetic peptide analysis, providing definitive confirmation of molecular identity and a stringent assessment of purity. lcms.czlcms.cz
Research Findings: For a peptide incorporating this compound, HRMS is used to measure the accurate mass of the molecule with high precision (typically to within 5 ppm). This allows for the unambiguous verification of its elemental composition, confirming that the synthesis was successful and that the correct unnatural amino acid has been incorporated. waters.com This technique is crucial for distinguishing the target peptide from potential impurities, such as deletion sequences (missing an amino acid) or sequences containing protecting group artifacts, which may have very similar masses. lcms.cz
Tandem mass spectrometry (MS/MS) is employed for sequence verification. The peptide is fragmented in the mass spectrometer, and the resulting fragment ions (typically b- and y-ions) are analyzed. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the entire sequence to be read and confirming the position of the this compound residue. Modern software can handle the presence of unnatural amino acids in the sequence analysis. lcms.czwaters.com LC-MS, which couples liquid chromatography with mass spectrometry, is the standard method for assessing the purity of the final peptide product. jpt.com
Table 2: Example of High-Resolution Mass Spectrometry Data for a Hypothetical Peptide (Fmoc-D-Phe(3,4-diMe)-Ala-Gly-NH₂)
| Parameter | Value |
| Peptide Sequence | Fmoc-D-Phe(3,4-diMe)-Ala-Gly-NH₂ |
| Elemental Formula | C₃₅H₃₆N₄O₅ |
| Theoretical Monoisotopic Mass | 592.2686 Da |
| Observed Mass (HRMS) | 592.2681 Da |
| Mass Error | -0.84 ppm |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Observed Ion | [M+H]⁺ at m/z 593.2759 |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Three-Dimensional Structure Determination
While NMR provides structural information in solution, X-ray crystallography and, more recently, cryo-electron microscopy (Cryo-EM) offer the potential to determine the three-dimensional structure of peptides at atomic resolution in the solid state or in a vitrified solution, respectively.
Research Findings:
X-ray Crystallography: Obtaining a high-resolution crystal structure provides the most definitive view of a peptide's conformation and intermolecular interactions. For a peptide containing this compound, a crystal structure would precisely reveal the bond angles, side-chain orientation, and the role of the bulky dimethylphenyl and Fmoc groups in crystal packing. nih.govresearchgate.net The incorporation of unnatural amino acids has been shown to influence, and in some cases facilitate, crystallization and can lead to unique packing arrangements. rsc.orgresearchgate.net
Cryo-Electron Microscopy (Cryo-EM): Traditionally used for large protein complexes, Cryo-EM is becoming increasingly applicable to smaller biomolecules, including peptides, particularly when they form larger, ordered assemblies like fibrils or nanostructures. acs.org If the this compound-containing peptide self-assembles into such structures, Cryo-EM could elucidate the architecture of the assembly. Recent advances using molecular scaffolds are also enabling the structural determination of proteins and peptides that are otherwise too small for conventional Cryo-EM. nih.govpnas.orgnih.gov
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about peptide secondary structure and the local environment of specific functional groups. umich.edunih.gov
Research Findings: The analysis of the amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) in both IR and Raman spectra is a well-established method for determining secondary structure. researchgate.net
α-helical structures typically show an amide I band around 1650-1660 cm⁻¹.
β-sheet structures exhibit a major band around 1620-1640 cm⁻¹ and often a minor, higher frequency component around 1690 cm⁻¹. acs.org
Random coil or disordered structures are associated with a band around 1640-1650 cm⁻¹.
The amide II band (~1510-1580 cm⁻¹, N-H bending and C-N stretching) in the IR spectrum is also sensitive to conformation and hydrogen bonding. researchgate.net For peptides containing this compound, these techniques can monitor conformational changes upon self-assembly or interaction with other molecules. The dimethylphenyl group itself will contribute specific bands to the Raman spectrum, which could potentially be used as probes of the local side-chain environment. aip.org
Table 3: Characteristic Vibrational Bands for Conformational Analysis
| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopic Technique | Structural Information |
| Amide I | 1600 - 1700 | IR, Raman | Highly sensitive to secondary structure (α-helix, β-sheet, turn, random coil). |
| Amide II | 1510 - 1580 | IR | Sensitive to conformation and hydrogen-deuterium exchange. |
| Amide III | 1200 - 1300 | IR, Raman | Complex mode, provides complementary structural information. researchgate.net |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Signals from Fmoc and dimethylphenyl rings. |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Signals from methyl groups and backbone Cα-H. |
Advanced Chromatographic Methods for Purification and Homogeneity Determination
Advanced chromatographic techniques are essential for the successful isolation and purity assessment of synthetic peptides like those containing this compound. nih.gov
Research Findings:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for both the purification and final purity analysis of synthetic peptides. pubcompare.ainih.gov Due to the presence of the highly hydrophobic Fmoc and 3,4-dimethylphenyl groups, peptides containing this residue are expected to be strongly retained on C8 or C18 stationary phases. A shallow gradient of an organic solvent like acetonitrile (B52724) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is typically required for effective separation from synthesis-related impurities. scispace.comacs.org
Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC): UPLC systems use columns with smaller particles (<2 µm), providing significantly higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. waters.comchromatographyonline.com This is particularly advantageous for resolving closely eluting impurities and accurately determining the homogeneity of the final peptide product. lcms.cz
Mixed-Mode Chromatography: For complex peptide mixtures, mixed-mode chromatography, which combines separation mechanisms like ion-exchange and hydrophilic interaction (HILIC/CEX), can offer alternative selectivity and superior resolving power compared to RP-HPLC alone. researchgate.net
Chiral Chromatography: To verify the enantiomeric purity of the peptide and ensure that no racemization occurred during synthesis, chiral HPLC methods can be employed. This typically involves hydrolyzing the peptide and analyzing the resulting amino acids on a chiral stationary phase. researchgate.net
Table 4: Chromatographic Methods for Peptide Analysis and Purification
| Technique | Stationary Phase | Mobile Phase | Application |
| Analytical RP-UPLC/HPLC | C18 or C8 (sub-2 µm or 3-5 µm particles) | Acetonitrile/Water gradient with 0.1% TFA | Purity assessment, homogeneity determination |
| Preparative RP-HPLC | C18 or C8 (5-10 µm particles) | Acetonitrile/Water gradient with 0.1% TFA | Final purification of the crude peptide |
| LC-MS | C18 or C8 | Acetonitrile/Water gradient with 0.1% Formic Acid | Purity check and mass confirmation |
| Chiral HPLC (of hydrolysate) | Chiral Stationary Phase (e.g., cyclodextrin-based) | Varies (e.g., alcohol/water mixtures) | Determination of enantiomeric purity |
Theoretical and Computational Investigations of Fmoc 3,4 Dimethyl D Phenylalanine and Its Peptide Conjugates
Molecular Dynamics Simulations of Conformational Stability and Dynamics
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of molecules, offering insights into their conformational preferences, stability, and interactions at an atomic level. mdpi.combiorxiv.org For peptides containing Fmoc-3,4-Dimethyl-D-Phenylalanine, MD simulations are crucial for understanding how this sterically demanding residue influences peptide folding, aggregation, and dynamics.
Research findings from simulations on analogous Fmoc-protected amino acids, such as halogenated phenylalanine derivatives, demonstrate that the self-assembly process is often driven by a combination of π–π stacking interactions between aromatic groups (both the Fmoc and the phenyl rings) and hydrogen bonding between the peptide backbones. nih.govresearchgate.net In the case of this compound, the methyl groups on the phenyl ring would enhance its hydrophobicity, likely promoting aggregation in aqueous environments.
MD simulations can be used to quantify the stability of different conformational states (e.g., α-helix, β-sheet) and the dynamics of transitions between them. mdpi.com The bulky dimethylphenyl side chain is expected to restrict the allowable Ramachandran (φ, ψ) angles, thereby limiting the conformational freedom of the peptide backbone and potentially stabilizing specific secondary structures. Simulations of peptides containing this residue can reveal preferred folding patterns and the stability of the resulting structures over time. rsc.org For example, studies on similar systems have shown that even minor changes, such as the position of a substituent on the phenyl ring, can significantly alter self-assembly properties and the resulting supramolecular structures. nih.gov
| Interaction Type | Predicted Role in Stabilization | Computational Probe |
| π–π Stacking | Major contributor; occurs between Fmoc groups and between dimethylphenyl rings. | Radial distribution functions, contact analysis. |
| Hydrogen Bonding | Essential for secondary structure (α-helix, β-sheet); occurs between backbone amide and carbonyl groups. | H-bond analysis over simulation time. |
| Hydrophobic Effect | Drives aggregation of peptide chains in aqueous solution, burying the non-polar side chains. | Solvent Accessible Surface Area (SASA) calculation. mdpi.com |
| Van der Waals Forces | General attractive forces contributing to the compactness of the folded/aggregated state. | Potential energy analysis. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of molecules. nih.govresearchgate.netnih.gov These methods provide detailed information about molecular geometry, charge distribution, and orbital energies, which are essential for understanding a molecule's reactivity and spectroscopic properties.
For this compound, DFT calculations can be used to determine the optimized three-dimensional structure with high accuracy, predicting bond lengths, bond angles, and dihedral angles. researchgate.netsemanticscholar.org The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energies. researchgate.net
Furthermore, QC calculations are used to derive the partial atomic charges for each atom in the molecule. frontiersin.org This charge distribution is critical for understanding electrostatic interactions, such as hydrogen bonding and dipole-dipole interactions, which play a significant role in peptide structure and binding. global-sci.com For instance, the analysis of electrostatic potential maps can reveal regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), guiding predictions about intermolecular interactions.
| Calculated Property | Significance | Typical QC Method |
| Optimized Geometry | Provides precise bond lengths, angles, and dihedrals for the lowest energy conformation. | DFT (e.g., B3LYP/6-31G*) nih.gov |
| HOMO/LUMO Energies | Determines the electronic energy gap, indicating chemical reactivity and stability. | DFT, Time-Dependent DFT (TD-DFT) scirp.org |
| Electrostatic Potential | Maps charge distribution, identifying sites for electrostatic interactions. | DFT |
| Vibrational Frequencies | Predicts infrared (IR) spectra, allowing for comparison with experimental data. | DFT Frequency Calculation scirp.org |
| Partial Atomic Charges | Quantifies charge on each atom, used as input for molecular mechanics force fields. | RESP fitting on QM electrostatic potential frontiersin.org |
Force Field Development and Validation for Non-Canonical Amino Acids
A significant challenge in performing accurate MD simulations of peptides containing ncAAs is the lack of validated force field parameters. frontiersin.org Standard force fields like AMBER, CHARMM, and GROMOS are extensively parameterized for the 20 canonical amino acids, but these parameters are not transferable to modified residues like this compound. nih.govnih.gov Therefore, the development and validation of specific parameters for the novel residue is a prerequisite for reliable simulations.
The parameterization process typically involves a multi-step approach. frontiersin.org First, the geometry of the ncAA and small model compounds (e.g., a dipeptide) is optimized using high-level QC calculations (e.g., MP2 with a large basis set). frontiersin.org Next, atomic partial charges are derived, often using the Restrained Electrostatic Potential (RESP) fitting method, to reproduce the QM electrostatic potential. biorxiv.orgfrontiersin.org Finally, bonded parameters (bond, angle, and especially dihedral terms) are fitted to reproduce the QM-calculated potential energy surfaces associated with the rotation of key bonds. frontiersin.org
Validation is a critical final step. researchgate.netplos.org The newly developed parameters are tested by running MD simulations on a small peptide containing the ncAA and comparing the resulting structural ensemble to experimental data (e.g., from NMR spectroscopy) or to the benchmark QM calculations. researchgate.net The goal is to ensure that the force field can accurately reproduce the conformational preferences and dynamics of the molecule. Several initiatives and tools, such as Forcefield_NCAA, have been developed to streamline the parameterization of ncAAs for wider use in computational studies. nih.govacs.org
| Parameter Type | Derivation Method | Purpose |
| Partial Atomic Charges | QC calculation (e.g., HF/6-31G*) followed by RESP fitting. frontiersin.org | To accurately model electrostatic interactions. |
| Bond & Angle Parameters | Fitted to match QM-optimized geometries. | To maintain correct covalent geometry. |
| Torsional (Dihedral) Parameters | Fitted to reproduce QM potential energy scans of key rotatable bonds. | To correctly model the energy barriers between different conformers. |
| Van der Waals Parameters | Typically transferred from similar atom types in existing force fields (e.g., GAFF). frontiersin.org | To model short-range repulsive and long-range attractive forces. |
De Novo Peptide Design Utilizing Steric and Conformational Constraints
De novo peptide design aims to create novel peptide sequences with desired structures and functions from scratch. nih.govplos.orgnih.gov The unique structural properties of this compound make it a valuable component for this purpose. The incorporation of this residue imposes significant constraints that can be exploited by computational design algorithms.
Steric Constraints : The bulky 3,4-dimethylphenyl side chain occupies a large volume, sterically hindering nearby residues and restricting the accessible conformational space of the peptide backbone. biocat.com Design algorithms can use this property to enforce specific turns or to create well-defined hydrophobic cores, thereby stabilizing a target peptide fold.
Conformational Constraints : The D-amino acid configuration fundamentally alters the local backbone geometry compared to the natural L-amino acids. This can be used to induce specific secondary structures, such as certain types of helices or turns, that are not readily accessible with canonical residues. researchgate.net This constraint is a powerful tool for creating peptides with novel topologies.
Enhanced Stability : The D-configuration provides inherent resistance to degradation by proteases, a critical feature for therapeutic peptides. mdpi.com
Computational platforms like Rosetta and generative AI models such as PepINVENT are used for de novo design. biorxiv.orgarxiv.org These tools can explore vast sequence and conformational landscapes, using the constraints imposed by ncAAs like this compound to identify peptide sequences that are predicted to fold into a stable structure and perform a specific function, such as binding to a protein target. nih.gov The design process often involves iterative cycles of computational prediction and experimental validation. plos.org
| Design Goal | Imposed Constraint | Potential Application |
| Stabilize β-Hairpin | D-amino acid placed at a turn position to enforce a specific backbone geometry. | Creating inhibitors for protein-protein interactions. |
| Create Hydrophobic Core | Utilize the bulky, non-polar side chain to pack against other hydrophobic residues. | Designing stable, folded mini-proteins. |
| Enhance Receptor Binding | The rigid conformation limits entropic loss upon binding, potentially increasing affinity. | Developing potent and selective peptide-based drugs. |
| Increase Proteolytic Resistance | The D-amino acid backbone is not recognized by standard proteases. | Improving the in vivo half-life of therapeutic peptides. mdpi.com |
Applications in Advanced Chemical Biology and Material Science Research
Design of Structurally Constrained Peptides for Academic Research Probes
The incorporation of Fmoc-3,4-Dimethyl-D-Phenylalanine is a strategic approach for designing peptides with restricted conformations. These structural constraints are crucial for developing probes to study biological interactions with high specificity.
Detailed Research Findings: The structure of a peptide is fundamental to its biological function. Introducing non-canonical amino acids is a proven method for imposing conformational rigidity.
D-Amino Acid Influence: The use of a D-amino acid, such as this compound, fundamentally alters the peptide backbone's geometry. It disrupts common secondary structures like right-handed alpha-helices and beta-sheets, often inducing turns or unique helical structures. This can lock a peptide into a specific conformation that may mimic or block a biological recognition event.
Side-Chain Constraints: The 3,4-dimethyl substitution on the phenyl ring introduces significant steric hindrance. This bulkiness restricts the rotation of the side chain (chi (χ) angles), further limiting the peptide's conformational freedom. Research on peptides containing 2',6'-dimethylphenylalanine (Dmp) has shown that such steric constraints can dramatically improve receptor binding affinity and selectivity compared to native phenylalanine. nih.gov
Probing Binding Sites: By replacing a natural amino acid with a sterically demanding analog like 3,4-dimethyl-D-phenylalanine, researchers can create probes to map the topology of a receptor's binding pocket. researchgate.netpnas.org If the modified peptide retains or enhances activity, it suggests the pocket can accommodate the bulk; a loss of activity indicates a sterically constrained environment.
| Amino Acid | Key Structural Feature | Primary Effect on Peptide Conformation | Application as a Probe |
|---|---|---|---|
| L-Phenylalanine | Natural configuration | Forms standard secondary structures (α-helices, β-sheets) | Baseline for activity studies |
| D-Phenylalanine | Inverted stereocenter | Disrupts L-amino acid-based secondary structures, induces turns | Probing chirality dependence of receptors |
| This compound | Inverted stereocenter + bulky, substituted ring | Induces sharp turns and restricts side-chain rotation, creating a highly rigid local structure | Mapping steric tolerance and chirality in binding pockets |
| 2',6'-Dimethylphenylalanine (Dmp) | Bulky, substituted ring | Restricts side-chain rotation; can enhance receptor selectivity | Probing for specific hydrophobic interactions and steric limits nih.gov |
Development of Peptidomimetics with Enhanced Stability for Research Applications
A major hurdle in using peptides for research applications is their rapid degradation by proteases. This compound is an ideal building block for creating peptidomimetics—molecules that mimic peptide structures but have enhanced stability.
Detailed Research Findings: The stability of peptides against enzymatic breakdown is crucial for their use as reliable research tools.
Resistance to Proteolysis: Natural proteases are highly specific for L-amino acids. The incorporation of D-amino acids renders peptide bonds adjacent to the D-residue resistant to cleavage, significantly increasing the peptide's half-life in biological systems like human serum. lifetein.comamericanpeptidesociety.orgbiorxiv.org This strategy is frequently used to improve the stability and bioavailability of peptide drug candidates and research probes. mdpi.comjpt.com
Steric Shielding: The dimethyl-substituted phenyl group can further enhance stability by sterically shielding nearby peptide bonds from the active sites of proteolytic enzymes.
Structural Rigidity: The conformational rigidity imparted by this amino acid can also contribute to stability by preventing the peptide from adopting the extended conformations that are often required for protease binding. lifetein.com
The combination of these factors makes peptides containing 3,4-Dimethyl-D-Phenylalanine exceptionally stable, ensuring they remain intact long enough to perform their function in a biological assay.
Use as Building Blocks for Bio-Inspired Supramolecular Assemblies and Nanostructures
The Fmoc group is well-known for its ability to drive the self-assembly of amino acids into ordered nanostructures, such as fibrils, nanotubes, and hydrogels. csic.es The specific characteristics of the attached amino acid modulate this assembly process, allowing for the creation of novel biomaterials.
Detailed Research Findings: The self-assembly process is governed by a balance of non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions. acs.org
Role of the Fmoc Group: The large, planar fluorenyl ring of the Fmoc group is the primary driver of self-assembly through strong π-π stacking interactions. csic.es
Influence of the Phenyl Ring: The phenylalanine ring participates in additional π-π stacking, which helps to stabilize the resulting nanostructures. researchgate.net Substitutions on this ring can tune the electronic and steric properties, thereby influencing the morphology and stability of the assembly. For example, studies on halogenated Fmoc-phenylalanine derivatives show that even minimal atomic substitutions can dramatically alter self-assembly rates and the properties of the resulting hydrogels. rsc.org Similarly, the methyl groups in this compound would be expected to modify the packing and hydrophobic interactions within the assembly.
Impact of Chirality: Chirality plays a critical role in the hierarchical organization of the nanostructures. While Fmoc-L-amino acids often form well-defined fibrous hydrogels, the incorporation of a D-amino acid can alter the resulting morphology, sometimes leading to different structures like spherical clusters or preventing gelation altogether, depending on the sequence. researchgate.net The use of this compound provides a route to creating unique, chirally-defined nanostructures for applications in tissue engineering, drug delivery, and biosensing.
Integration into Chemical Probes for Investigating Biological Processes at a Molecular Level
Chemical probes are essential tools for identifying and characterizing protein-protein interactions and other biological events. rsc.org While this compound is not a photoreactive or clickable group itself, its incorporation into a peptide sequence can serve as a powerful steric and conformational probe.
Detailed Research Findings: Unnatural amino acids are frequently incorporated into peptide probes to explore molecular interactions. researchgate.netfsu.edu
Probing Steric and Electronic Interactions: The primary role of this compound in a chemical probe is to investigate the steric and electronic requirements of a biological target. pnas.org By systematically replacing residues in a known binding peptide with this bulky analog, researchers can determine which positions are sensitive to steric hindrance. This provides a detailed map of the binding interface.
Combination with Functional Groups: This amino acid can be used within a peptide that also contains other functional unnatural amino acids, such as those with photoreactive (e.g., benzophenone, diazirine) or bioorthogonal (e.g., alkyne, azide) groups. acs.org In such a probe, the 3,4-dimethyl-D-phenylalanine residue would serve to enforce a specific, stable conformation, while the other functional group would be used for covalent capture or fluorescent labeling of the target. This multi-component approach allows for the design of highly specific and effective chemical probes.
Prospects in Automated Peptide Synthesis Methodologies and Challenging Amino Acid Incorporation
The synthesis of peptides containing non-canonical or sterically hindered amino acids presents unique challenges for automated solid-phase peptide synthesis (SPPS). The successful incorporation of this compound requires careful optimization of synthesis protocols.
Detailed Research Findings:
Steric Hindrance: The major challenge in incorporating this compound is the steric bulk of both the Fmoc group and the dimethyl-substituted side chain. This can significantly slow down the coupling reaction, where the activated carboxylic acid of the incoming amino acid reacts with the free amine of the resin-bound peptide chain. researchgate.net
Optimized Coupling Conditions: To overcome slow coupling kinetics, specialized conditions are required. This often involves using more potent activating reagents, increasing the reaction temperature (e.g., using microwave-assisted SPPS), and extending coupling times. biorxiv.org For particularly difficult couplings, a "double coupling" protocol, where the coupling step is performed twice, may be necessary to ensure the reaction goes to completion. csic.es
Choice of Reagents: The choice of coupling reagents is critical. Combinations like DIC/OxymaPure or HATU/DIEA are often more effective for hindered amino acids than older reagents. researchgate.netcsic.es Research into novel N-acylurea-based approaches also shows promise for improving the synthesis of challenging sequences. nih.govnih.gov
| Challenge | Mitigation Strategy | Example Reagents/Methods | Rationale |
|---|---|---|---|
| Slow reaction kinetics due to steric hindrance | Use of stronger activating agents | HATU, HCTU, COMU biorxiv.orgnih.gov | Forms a more reactive activated ester, accelerating the acylation step. |
| Incomplete coupling | Double coupling | Repeat the coupling step with fresh reagents | Drives the reaction to completion by providing a second opportunity for unreacted sites to couple. csic.es |
| Aggregation of peptide chain | Microwave-assisted synthesis | Automated microwave peptide synthesizer | Increased temperature disrupts aggregation and accelerates chemical reactions. biorxiv.org |
| Side reactions (e.g., racemization) | Use of specific additives | OxymaPure, HOBt | Suppresses side reactions while maintaining a high degree of activation. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for Fmoc-3,4-Dimethyl-D-Phenylalanine, and how can dimerization side reactions be minimized?
- Methodological Answer : Synthesis typically involves mercury-mediated thiol protection (e.g., HgO and HBF₄ in THF) to stabilize reactive side chains during solid-phase peptide synthesis. Dimerization, observed as a [M + Na]⁺ peak in HRMS, can be mitigated by controlling reaction stoichiometry (1.5 equiv HgO) and inert atmosphere conditions (argon) to suppress oxidative coupling . Post-synthesis purification via reverse-phase HPLC is critical to isolate the monomeric product.
Q. Which analytical techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer :
- HRMS : Confirms molecular weight and detects dimerization (e.g., m/z 949.1724 for dimers) .
- XRD : Resolves crystal packing and hydrogen-bonding patterns (e.g., space group P2₁2₁2₁ for analogous derivatives) .
- NMR : Assigns stereochemistry using ¹H-¹³C correlation spectra to distinguish D/L configurations.
Q. What storage conditions are recommended for preserving this compound stability?
- Answer : Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis of the Fmoc group. Solubility in DMF or DMSO (1–5 mM) should be maintained for long-term stability .
Advanced Research Questions
Q. How do steric effects from 3,4-dimethyl substitution influence the supramolecular self-assembly of Fmoc-protected phenylalanine derivatives?
- Methodological Answer :
- MD Simulations : Reveal that methyl groups disrupt π-π stacking but enhance hydrophobic interactions, leading to compact aggregates (radius of gyration < 15 Å) .
- XRD Data : Shows weaker aromatic interactions compared to fluorinated analogs but stronger hydrogen-bond networks (e.g., C–H···O contacts at 2.8–3.2 Å) .
- Table 1 : Comparative Self-Assembly Properties
Q. How can computational modeling resolve contradictions in experimental data on hydrogel stability?
- Answer : Combining MD simulations (e.g., GROMACS with CHARMM36 force field) and experimental rheology identifies discrepancies between predicted and observed gelation kinetics. For example, simulations may predict faster aggregation due to methyl group hydrophobicity, while delayed gelation in experiments could arise from solvent effects (e.g., DMSO co-solvent delaying nucleation) .
Q. What strategies improve the incorporation efficiency of this compound in automated peptide synthesizers?
- Answer :
- Coupling Optimization : Use HATU/DIPEA in DMF for 2-hour couplings at 25°C to overcome steric hindrance .
- Real-Time Monitoring : In-situ FTIR tracks Fmoc deprotection (disappearance of 1710 cm⁻¹ carbonyl peak) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
